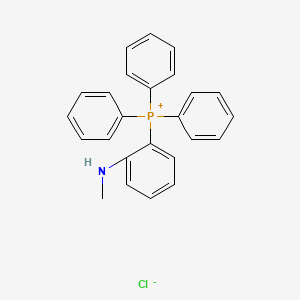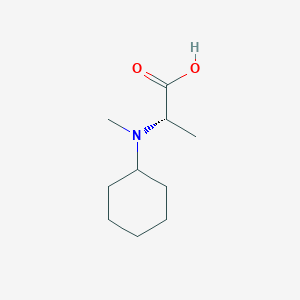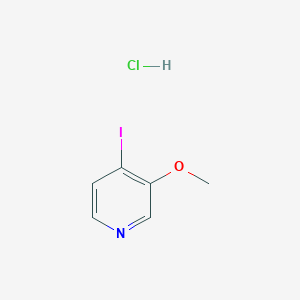![molecular formula C22H31N5O3 B13138430 tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)
tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazoquinoline core, which is functionalized with various substituents, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazoquinoline core, followed by functionalization with tert-butyl, amino, hydroxy, and carbamate groups.
Formation of Imidazoquinoline Core: The imidazoquinoline core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminobenzonitrile and an aldehyde under acidic conditions.
Functionalization: The core is then functionalized by introducing the tert-butyl group through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine. The amino group can be introduced via nucleophilic substitution reactions, while the hydroxy group can be added through hydroxylation reactions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the amine with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the imidazoquinoline core, potentially reducing double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution could introduce new functional groups at the amino or hydroxy positions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s imidazoquinoline core is of interest due to its potential as a ligand for various biological targets. It can be used in studies involving enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine
Medicinally, tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate may have potential as a therapeutic agent. Its structure suggests it could interact with biological targets involved in diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The imidazoquinoline core can bind to enzymes or receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
Imiquimod: Another imidazoquinoline compound used as an immune response modifier.
Resiquimod: Similar to imiquimod, used for its antiviral and antitumor properties.
Tilorone: An antiviral agent with a similar imidazoquinoline structure.
Uniqueness
What sets tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate apart is its unique combination of functional groups, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C22H31N5O3 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C22H31N5O3/c1-7-26(20(28)30-21(2,3)4)12-16-25-17-18(27(16)13-22(5,6)29)14-10-8-9-11-15(14)24-19(17)23/h8-11,29H,7,12-13H2,1-6H3,(H2,23,24) |
Clave InChI |
QNJQRGVGDXBIQD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


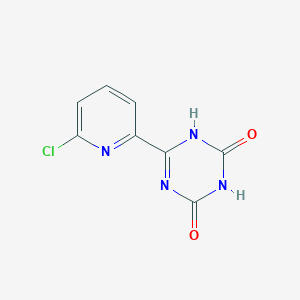
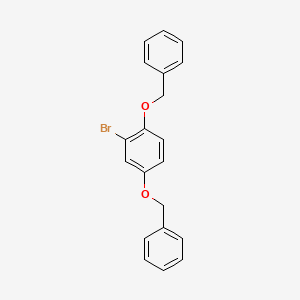
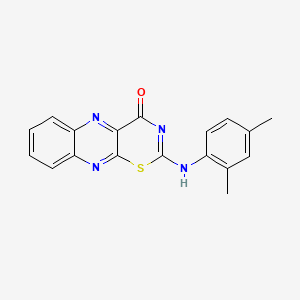
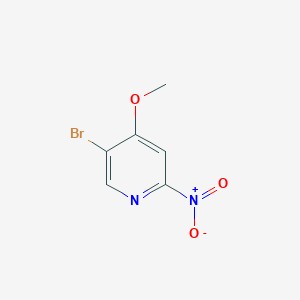

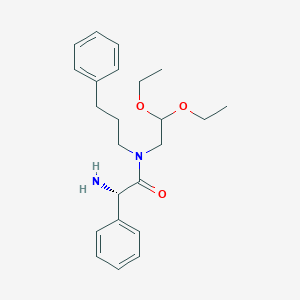
![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)



![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
